
Sulfo-Cyanine7 maleimide
Overview
Description
Sulfo-Cyanine7 maleimide is a near-infrared fluorophore that is highly hydrophilic and contains a maleimide group for the labeling of thiol groups in proteins and peptides. This compound is particularly useful in bioimaging and biodistribution studies due to its spectral properties, which allow for efficient leveraging of the tissue near-infrared transparency window.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cyanine7 maleimide typically involves the conjugation of a maleimide group to the Sulfo-Cyanine7 fluorophore. The maleimide group is introduced to react specifically with thiol groups in proteins and peptides. The reaction is carried out in a degassed buffer at a pH of 7-7.5, using an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the dye .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yieldThe final product is purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine7 maleimide primarily undergoes conjugation reactions with thiol groups in proteins and peptides. This reaction is a Michael addition, where the maleimide group acts as an electrophile and reacts with the nucleophilic thiol group to form a stable thioether bond .
Common Reagents and Conditions:
Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins), tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds, DMSO or DMF as solvents
Conditions: pH 7-7.5, room temperature or 4°C, inert atmosphere to prevent oxidation
Major Products: The major product of the reaction is a thiol-conjugated this compound, which is a stable thioether-linked complex .
Scientific Research Applications
In Vivo Imaging
Sulfo-Cyanine7 maleimide is extensively used in in vivo imaging due to its near-infrared fluorescence capabilities, which allow for deeper tissue penetration and reduced autofluorescence interference. Studies have demonstrated its application in hybrid imaging agents, where it is conjugated with targeting vectors to visualize specific tissues or tumors.
- Case Study: Hybrid Imaging Probes
A study developed targeted hybrid imaging probes using this compound conjugated with chelators. The resulting agents showed high radiolabeling yields and excellent stability, making them suitable for dual-modality imaging in oncology .
Cancer Immunotherapy
The compound has been utilized in cancer immunotherapy through the development of tissue-adhering polymers that enhance drug delivery to tumor sites. In experiments, this compound was used to label therapeutic agents, allowing for real-time tracking of drug distribution within the body.
- Case Study: Tissue-Adhering Polymers
In a recent study, researchers employed this compound to label polymers designed for localized drug delivery in cancer treatment. The imaging results indicated effective accumulation of the labeled polymers at tumor sites, demonstrating potential for improved therapeutic outcomes .
Protein Interaction Studies
The selective conjugation of this compound to thiol-containing proteins enables researchers to study protein interactions and dynamics within cells. Its ability to provide clear fluorescence signals facilitates the observation of molecular processes in real-time.
- Case Study: Protein Labeling
A study focused on the efficiency of this compound in labeling proteins for flow cytometry applications. The results indicated high labeling efficiency and specificity, making it a valuable tool for analyzing protein interactions in various biological contexts.
Comparison with Other Dyes
This compound can be compared with other cyanine dyes based on their spectral properties and application suitability:
Dye Name | Absorption Maximum (nm) | Emission Maximum (nm) | Quantum Yield |
---|---|---|---|
This compound | 750 | 773 | 0.24 |
Sulfo-Cyanine5 Maleimide | 646 | 663 | 0.20 |
Sulfo-Cyanine9 Maleimide | 800 | 810 | 0.22 |
Mechanism of Action
The mechanism of action of Sulfo-Cyanine7 maleimide involves the specific reaction of the maleimide group with thiol groups in biomolecules. This reaction forms a stable thioether bond, allowing the fluorophore to be covalently attached to the target molecule. The near-infrared fluorescence of Sulfo-Cyanine7 enables efficient imaging and tracking of the labeled biomolecules .
Comparison with Similar Compounds
- Sulfo-Cyanine5 maleimide
- Sulfo-Cyanine3 maleimide
- Cy7 maleimide
Comparison: Sulfo-Cyanine7 maleimide is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence compared to other fluorophores like Sulfo-Cyanine5 and Sulfo-Cyanine3 . Additionally, its high hydrophilicity and stability make it particularly suitable for in vivo imaging applications .
Q & A
Basic Research Questions
Q. How does Sulfo-Cyanine7 maleimide selectively conjugate to biomolecules like proteins or antibodies?
this compound reacts specifically with free thiol (-SH) groups under mild aqueous conditions (pH 6.5–7.5). The maleimide group forms a stable thioether bond with cysteine residues, while the sulfonate groups enhance water solubility, reducing aggregation in biological systems. For conjugation, incubate the dye with the target protein at a 5–10:1 molar ratio (dye:protein) in a non-reducing buffer (e.g., PBS) for 1–2 hours at 4°C. Excess dye is removed via size-exclusion chromatography or dialysis .
Q. What distinguishes this compound from non-sulfonated Cy7 maleimide derivatives?
The sulfonate groups in this compound confer water solubility, eliminating the need for organic solvents during conjugation. This minimizes protein denaturation and improves biocompatibility for in vivo imaging. Non-sulfonated variants require DMSO or similar solvents, which may compromise biological activity. The sulfonated form is ideal for labeling hydrophilic biomolecules or applications requiring minimal solvent interference .
Q. What are the optimal storage conditions for this compound to preserve reactivity?
Store the dye as a lyophilized powder at –20°C in the dark. Reconstitute in anhydrous DMSO or pH 7.0 buffer immediately before use. Avoid freeze-thaw cycles and prolonged exposure to light, as Cy7 derivatives are prone to photobleaching. Purity (>95%) should be confirmed via HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers optimize conjugation efficiency when labeling low-abundance thiol-containing targets?
For targets with limited free thiols:
- Pre-reduce disulfide bonds : Use tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to liberate cysteine residues.
- Enhance accessibility : Include chaotropic agents (e.g., urea) or adjust buffer ionic strength to expose buried thiols.
- Quantify labeling : Use Ellman’s assay to measure free thiols pre- and post-conjugation. Excess dye-to-protein ratios (>20:1) may improve labeling but risk aggregation; validate via fluorescence correlation spectroscopy (FCS) .
Q. What analytical methods confirm successful conjugation and quantify labeling efficiency?
- Mass spectrometry (MS) : Detect shifts in molecular weight corresponding to dye attachment.
- Fluorescence intensity correlation with protein concentration : Use a calibration curve to estimate dye-to-protein ratio.
- HPLC-SEC : Separate conjugated vs. unconjugated protein and measure peak area ratios.
- Absorbance spectroscopy : Calculate dye incorporation using the Cy7 molar extinction coefficient (~250,000 M⁻¹cm⁻¹ at 747 nm) .
Q. How do researchers address instability of thiosuccinimide linkages in this compound conjugates?
Thiosuccinimide bonds may hydrolyze or undergo retro-Michael reactions in vivo. To improve stability:
- Use next-generation maleimides (e.g., bromomaleimide) that form hydrolytically stable conjugates.
- Re-bridging strategies : Employ dibromomaleimide to crosslink two cysteine residues, enhancing bond robustness.
- Post-conjugation stabilization : Incubate conjugates at pH 3.0–4.0 to hydrolyze unreacted maleimide groups, reducing off-target reactivity .
Q. What experimental controls are critical for minimizing artifacts in near-infrared (NIR) imaging studies?
- Unconjugated dye control : Assess non-specific binding or residual fluorescence after purification.
- Thiol-blocking control : Pre-treat samples with N-ethylmaleimide (NEM) to confirm labeling specificity.
- Autofluorescence correction : Use wild-type tissues or unlabeled samples to subtract background signals.
- Phantom calibration : Include reference dyes with known quantum yields to standardize imaging settings .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers resolve discrepancies in fluorescence signal intensity between in vitro and in vivo studies?
Signal attenuation in vivo often arises from tissue scattering, absorption by hemoglobin/water, or dye quenching. Mitigate by:
- Normalizing signals to internal reference probes.
- Validating ex vivo : Compare in vivo imaging data with post-mortem fluorescence measurements of excised tissues.
- Using time-domain imaging : Resolve depth-dependent signal decay in heterogeneous tissues .
Q. What statistical approaches are appropriate for analyzing dose-dependent labeling efficiency?
- Non-linear regression : Fit data to a Hill equation to model saturation kinetics.
- ANOVA with Tukey’s post-hoc test : Compare labeling efficiency across multiple experimental groups (e.g., varying pH or temperature).
- Error propagation analysis : Account for uncertainties in dye concentration, protein quantification, and instrument calibration .
Q. Ethical and Reproducibility Guidelines
Q. How can researchers ensure reproducibility when publishing this compound-based studies?
- Detailed protocols : Specify dye lot numbers, storage conditions, and purification methods (e.g., dialysis membrane MWCO).
- Raw data deposition : Share fluorescence spectra, HPLC chromatograms, and MS datasets in supplementary materials.
- Negative results : Report failed conjugation attempts or quenching phenomena to guide troubleshooting .
Properties
CAS No. |
2183440-60-8 |
---|---|
Molecular Formula |
C43H49KN4O9S2 |
Molecular Weight |
869.1 |
IUPAC Name |
1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione, potassium salt |
InChI |
InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1 |
InChI Key |
DCHMQIBWFDNWAF-UHFFFAOYSA-M |
SMILES |
CN1C2=CC=C(S(=O)(O[K])=O)C=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCCN5C(C=CC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C6C4(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sulfo-Cyanine7 maleimide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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